N-methyl-5-(1-naphthyl)-2-furamide
Description
N-methyl-5-(1-naphthyl)-2-furamide is a furan-derived amide compound characterized by a methyl group at the nitrogen position and a 1-naphthyl substituent at the 5-position of the furan ring.
Properties
IUPAC Name |
N-methyl-5-naphthalen-1-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17-16(18)15-10-9-14(19-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPMLIQHTTWGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(1-naphthyl)-2-furamide can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthylamine with furan-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another approach involves the use of N-methylation reagents such as methyl iodide to introduce the N-methyl group after the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(1-naphthyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of N-methyl-5-(1-naphthyl)-2-furylamine.
Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
N-methyl-5-(1-naphthyl)-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-5-(1-naphthyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on structural analogs and functional group variations, drawing parallels to ranitidine derivatives and other furan-based amides from the evidence.
Table 1: Structural and Functional Group Comparison
Key Observations:
Aromatic vs. Aliphatic Substituents: The 1-naphthyl group in the target compound enhances aromatic interactions compared to the aliphatic dimethylamino group in ranitidine derivatives. This difference may influence solubility and binding affinity in biological systems. Compounds like Compound m (PF 43(1)) prioritize bulky phenoxy groups for steric hindrance, contrasting with the planar naphthyl group in the target compound .
This could improve metabolic stability but reduce solubility .
Stereochemical Complexity :
- While the target compound lacks chiral centers, compounds like Compound m and Compound n (PF 43(1)) exhibit stereospecificity, which is critical for their pharmacological activity .
Research Findings and Limitations
- Synthetic Challenges: The naphthyl substituent in this compound may complicate synthesis due to steric hindrance during coupling reactions, a challenge less pronounced in ranitidine’s dimethylamino analogs .
- Thermodynamic Stability : Computational studies (unavailable in the evidence) would be required to compare the thermodynamic stability of the naphthyl group with ranitidine’s nitroacetamide moiety.
- Biological Activity: No direct data exists for the target compound, but ranitidine-related impurities highlight the importance of controlling such analogs in drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
